molecular formula C49H69N15O9 B013129 Ac-RYYRWK-NH2 CAS No. 200959-47-3

Ac-RYYRWK-NH2

Katalognummer: B013129
CAS-Nummer: 200959-47-3
Molekulargewicht: 1012.2 g/mol
InChI-Schlüssel: YROQVQIJRORFAZ-SKGSPYGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ac-RYYRWK-NH2 is a hexapeptide with the sequence Arg-Tyr-Tyr-Arg-Trp-Lys, modified by N-terminal acetylation and C-terminal amidation. Its molecular formula is C₄₉H₆₉N₁₅O₉, molecular weight 1012.17 g/mol, and CAS number 200959-47-3 .

Vorbereitungsmethoden

Ac-RYYRWK-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc-strategy. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection of the Fmoc group: to expose the amine group.

    Coupling of the next Fmoc-protected amino acid: using a coupling reagent like HBTU or DIC.

    Repetition of deprotection and coupling steps: until the desired peptide sequence is obtained.

    Cleavage of the peptide from the resin: and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Analyse Chemischer Reaktionen

Ac-RYYRWK-NH2 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.

    Reduction: Reduction reactions are less common for this compound due to the lack of reducible functional groups.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the arginine and lysine residues.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Ac-RYYRWK-NH2 functions primarily as a partial agonist at the NOP receptor, which is involved in modulating pain, mood, and stress responses. Unlike traditional opioids, it does not interact with mu-, kappa-, or delta-opioid receptors, making it a candidate for developing analgesics with a potentially lower side effect profile.

Binding Affinity and Selectivity

  • Binding Studies : Saturation binding experiments have demonstrated that this compound binds with high affinity to the NOP receptor, with a dissociation constant (Kd) of approximately 0.071 nM . This indicates its strong selectivity for the NC receptor compared to other opioid receptors.
  • Regional Distribution : Autoradiography studies revealed significant binding in areas of the rat brain associated with pain processing, such as the cerebral cortex and amygdala, suggesting its relevance in pain modulation .

Pain Management Applications

This compound has been investigated for its potential use in treating various pain conditions due to its unique mechanism of action.

Case Studies

  • Neuropathic Pain : Research indicates that this compound may alleviate neuropathic pain by activating peripheral NOP receptors without crossing the blood-brain barrier. This feature could minimize central side effects commonly associated with traditional opioids .
  • Analgesic Synergy : Studies have shown that combining this compound with other analgesics can produce enhanced pain relief through synergistic effects at different sites of action within the nervous system .

Research on Metabolic Effects

Recent investigations have also explored the metabolic implications of this compound.

Diuretic Effects

  • Peptide Conjugates : Novel peptide conjugates derived from this compound have demonstrated significant sodium-sparing and potassium-sparing effects when administered intravenously in animal models. These findings suggest potential applications in treating edema-related conditions while minimizing electrolyte imbalances .

Summary Table of Findings

Application AreaKey FindingsReferences
Pharmacological ProfileHigh affinity for NOP receptor
Pain ManagementAlleviates neuropathic pain; synergistic effects
Metabolic EffectsSodium/potassium-sparing diuretic effects
Future ResearchPotential for clinical trials and structural modifications

Wirkmechanismus

Ac-RYYRWK-NH2 exerts its effects by binding to the NOP receptor, a G-protein-coupled receptor (GPCR). Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, activation of inward potassium currents, and inhibition of calcium channels . These actions result in the modulation of neurotransmitter release and neuronal excitability, contributing to its effects on pain perception and other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profile

  • Receptor Selectivity: Ac-RYYRWK-NH2 is a potent and selective partial agonist of the nociceptin/orphanin FQ (NOP) receptor (also known as ORL1).
  • Binding Affinity: Binds to rat cortical ORL1 receptors with a Kd of 0.071 nM, confirming its high specificity for NOP .
  • Functional Effects: Inhibits electrically stimulated contractions in mouse vas deferens (EC₅₀ ~10 nM) . Increases food intake in mice, suggesting a role in appetite regulation . Acts as a radioligand for mapping NOP receptor distribution in brain regions (e.g., cortex, amygdala) .

ZP120

ZP120 (Ac-RYYRWKKKKKKK-NH2) is a derivative of this compound designed using Substance P-Inspired Peptide (SIP) technology to enhance metabolic stability and potency .

Parameter This compound ZP120
Receptor Activity Partial agonist (Emax ~66%) Partial agonist (Emax ~60%)
Potency (EC₅₀) ~10 nM (mouse vas deferens) ~1 nM (10-fold higher)
Duration of Action Short (effects vanish in 15–20 minutes) Prolonged (effects persist for 90+ minutes)
Metabolic Stability Low (rapid plasma degradation) 20–50-fold higher half-life in human/mouse plasma
Kinetics Rapid onset and reversibility Slow onset, non-reversible binding
In Vivo Efficacy Requires 1 nmol for analgesia Effective at 0.1 nmol (10-fold lower dose)

Key Findings :

  • ZP120’s extended lysine tail enhances receptor binding strength and resistance to enzymatic degradation , making it more therapeutically viable for chronic pain .
  • Unlike this compound, ZP120’s effects are naloxone-resistant but blocked by the NOP antagonist J-113397 (pKB 7.80) .

Ac-RYYRIK-NH2

This structural analog substitutes the tryptophan (W) in this compound with isoleucine (I) , altering receptor interaction .

Parameter This compound Ac-RYYRIK-NH2
Receptor Affinity Kd = 0.071 nM (ORL1) Kd = 1.5 nM (ORL1)
Potency (pEC₅₀) 9.0 (rat anococcygeus muscle) 8.0 (lower potency)
Efficacy (Emax) 66.4% 36.7% (weak partial agonist)
Functional Role Partial agonist Acts as an antagonist in some assays

Key Findings :

  • The W→I substitution reduces both affinity and efficacy, highlighting the critical role of tryptophan in NOP activation .

Other NOP Ligands

UFP-101

  • A pure NOP antagonist (pA₂ = 9.01) derived from N/OFQ, with 10-fold higher potency than this compound in blocking NOP-mediated effects .
  • Used to study NOP roles in anxiety, depression, and drug reward .

Ro 64-6198

  • A non-peptide agonist with kinetic properties similar to ZP120 (slow onset, prolonged action) but full agonist efficacy .

Structure-Activity Relationships (SAR)

  • Linear Structure : Cyclic analogs of this compound show reduced activity , emphasizing the importance of its linear conformation .
  • C-Terminal Modifications : Adding lysine residues (as in ZP120) enhances plasma stability without compromising selectivity .
  • Aromatic Residues: Tyrosine (Y) and tryptophan (W) are critical for high-affinity NOP binding; substitutions (e.g., Y→F or W→I) reduce potency .

Research Implications

  • Pain Management : this compound’s selectivity avoids opioid side effects (e.g., respiratory depression), while ZP120’s prolonged action supports once-daily dosing .
  • Neuropsychiatric Disorders: NOP partial agonists may modulate mood and addiction pathways, with this compound serving as a lead for novel antidepressants .

Biologische Aktivität

Ac-RYYRWK-NH2 is a synthetic peptide that serves as a potent and selective partial agonist for the nociceptin/orphanin FQ receptor (NOP). This receptor is part of the opioid receptor family and plays a significant role in modulating pain and various physiological processes. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications, particularly in pain management.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Sequence : Ac-RYYRWK
  • Molecular Weight : Approximately 1,034.2 g/mol
  • CAS Number : 200959-47-3

The peptide's structure includes a C-terminal amide, which is crucial for its biological activity. The presence of specific amino acids contributes to its affinity and selectivity for the NOP receptor.

This compound acts primarily as a partial agonist at the NOP receptor. This interaction leads to various downstream effects, including modulation of neurotransmitter release and inhibition of pain pathways. Its potency has been quantified in several studies:

  • Ki Value : 0.71 nM, indicating high affinity for the NOP receptor .
  • Efficacy : Exhibits partial agonist activity, with an efficacy (E max) of approximately 66.4% compared to nociceptin .

Comparative Studies

In comparative studies with other peptides, this compound demonstrated superior potency and selectivity:

  • Nociceptin : Full agonist with higher efficacy.
  • Ac-RYYRIK-NH2 : Lower potency and efficacy, suggesting this compound's enhanced effectiveness in modulating NOP receptor activity .

In Vitro Studies

Research involving electrically stimulated smooth muscle preparations from rat vas deferens has shown that this compound effectively inhibits contractions induced by nociceptin, confirming its role as a partial agonist . The peptide's action was characterized by:

Parameter Value
pEC509.0 ± 0.1
E max66.4 ± 5.2%
Number of experiments (n)11

Case Studies

  • Pain Modulation : In studies examining pain response in animal models, this compound was shown to reduce hyperalgesia effectively without significant side effects typically associated with full opioid agonists .
  • Receptor Selectivity : The selectivity profile indicates minimal interaction with μ, δ, and κ opioid receptors, which is advantageous for reducing potential adverse effects related to traditional opioids .

Potential Therapeutic Applications

Given its pharmacological profile, this compound holds promise for various therapeutic applications:

  • Pain Management : As a partial agonist, it may provide analgesic effects with reduced risk of addiction and tolerance compared to full agonists.
  • Neuropathic Pain Treatment : Its ability to modulate nociceptive pathways suggests potential use in treating neuropathic pain conditions.

Q & A

Basic Research Questions

Q. What is the pharmacological profile of Ac-RYYRWK-NH2, and how is its selectivity for the NOP receptor determined?

this compound is a potent, selective partial agonist of the nociceptin/orphanin FQ (NOP) receptor with negligible affinity for µ-, κ-, or δ-opioid receptors. Its selectivity is validated via radioligand binding assays, where [³H]this compound exhibits a dissociation constant (Kd) of 0.071 nM in rat cortical membranes, confirming high affinity for NOP . Competition binding assays using membranes from cells expressing human ORL1 receptors further confirm selectivity, as displacement by nociceptin (NC) analogs aligns with NOP pharmacology .

Q. How can researchers validate the partial agonist activity of this compound in vitro?

Partial agonism is assessed using functional assays such as the electrically stimulated mouse vas deferens model. This compound inhibits contractions with lower maximal efficacy (~50-60%) compared to the full agonist N/OFQ, even at saturating concentrations. This is quantified via concentration-response curves, with potency (pEC50) and intrinsic activity calculated relative to N/OFQ . Co-administration with selective NOP antagonists (e.g., J-113397) confirms receptor specificity by rightward shifts in dose-response curves .

Advanced Research Questions

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Discrepancies often arise from rapid peptide degradation in vivo. To address this:

  • Plasma stability assays : Compare half-lives of this compound and analogs (e.g., ZP120) in human/mouse plasma. For example, ZP120 exhibits 20-50x greater stability than this compound .
  • Pharmacokinetic profiling : Measure brain penetration and metabolic clearance post-intracerebroventricular (i.c.v.) or intravenous (i.v.) administration .
  • Analog modification : Introduce protease-resistant motifs (e.g., C-terminal lysine extensions in ZP120) to enhance stability without altering receptor selectivity .

Q. How should autoradiography studies be designed to map NOP receptor distribution using [³H]this compound?

  • Tissue preparation : Use fresh-frozen rat brain sections (10–20 µm thickness) to preserve receptor integrity.
  • Binding conditions : Incubate sections with 0.5–1 nM [³H]this compound in Tris-HCl buffer (pH 7.4) at 25°C for 60 minutes.
  • Controls : Include excess unlabeled this compound (1 µM) to define non-specific binding.
  • Quantification : Compare binding densities in regions like the cerebral cortex, amygdala, and hypothalamus to reference ligands (e.g., [³H]NC) for validation .

Q. What strategies enhance the metabolic stability of this compound for prolonged in vivo studies?

  • Structural modifications : Replace labile residues (e.g., Trp5 substitution with phenyl-ethyl groups retains potency while improving stability ).
  • PEGylation or lipidation : Attach polyethylene glycol or fatty acid chains to reduce renal clearance and enzymatic degradation.
  • Prodrug design : Mask charged termini (e.g., acetylated N-terminus) to enhance membrane permeability .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

  • Systematic residue substitution : Synthesize analogs with single amino acid changes (e.g., Trp5 → Phe or Tyr) and test binding affinity (Kd) and functional activity (EC50) .
  • Pharmacophore mapping : Use computational modeling to identify critical interactions (e.g., the indole moiety of Trp5 contributes to ~70% of binding energy ).
  • In vivo validation : Prioritize analogs with improved in vitro metrics for behavioral assays (e.g., tail withdrawal for analgesia, locomotor activity tests) .

Q. Methodological Considerations

  • Radioligand binding protocols : Include GTPγS to uncouple G-proteins, which increases Kd by 45% without affecting Bmax, confirming ligand-receptor binding dynamics .
  • Data interpretation : Use Schild analysis for antagonist studies (e.g., J-113397 pKB = 7.80) to validate competitive antagonism .
  • Statistical rigor : Apply ANOVA with post-hoc Dunnett’s tests for multi-group comparisons in behavioral studies (α = 0.05) .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57)/t36-,37-,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROQVQIJRORFAZ-SKGSPYGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H69N15O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1012.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.